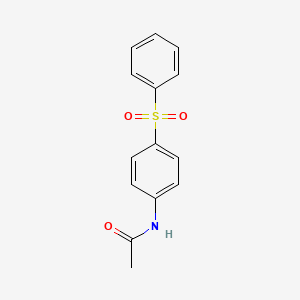

N-(4-(Phenylsulfonyl)phenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3S |

|---|---|

Molecular Weight |

275.32 g/mol |

IUPAC Name |

N-[4-(benzenesulfonyl)phenyl]acetamide |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)15-12-7-9-14(10-8-12)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |

InChI Key |

XDBAVBNLQIDXOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Phenylsulfonyl Phenyl Acetamide

Established Synthetic Routes and Reaction Pathways

The construction of the N-(4-(phenylsulfonyl)phenyl)acetamide scaffold is typically achieved through multi-step synthetic sequences that allow for the precise installation of the key functional groups.

A common and established route to this compound and its analogs involves a multi-step process. This often begins with the protection of an aniline (B41778) derivative, followed by a sulfonation reaction, and subsequent coupling with another aromatic moiety. A representative pathway involves the reaction of a protected p-aminoacetophenone or a similar acetanilide (B955) derivative.

One well-documented multi-step synthesis for a structurally related compound, N-(4-acetamidophenylsulfonyl)-2-phenylacetamide, highlights a copper-catalyzed three-component reaction. orgsyn.org This reaction brings together a terminal alkyne (phenylacetylene), a sulfonyl azide (B81097) (4-acetamidobenzenesulfonyl azide), and water to form the final product. orgsyn.org The reaction proceeds efficiently at room temperature and generates molecular nitrogen as the only byproduct. orgsyn.org

The general strategy for synthesizing the core structure often involves the formation of a sulfonamide bond. This is typically achieved by reacting an amine with a sulfonyl chloride. For this compound, this would involve the reaction of 4-amino-N-phenylacetamide with benzenesulfonyl chloride or the reaction of 4-acetamidobenzenesulfonyl chloride with aniline.

The choice of reagents and catalysts is crucial for the efficient synthesis of this compound and its derivatives.

Benzenesulfonyl Chloride: This reagent is a cornerstone in the synthesis of sulfonamides. researchgate.net It readily reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamide. researchgate.net This reaction, often referred to as the Hinsberg reaction, is a classical method for sulfonamide bond formation. In the context of synthesizing the target molecule, benzenesulfonyl chloride would be reacted with an appropriately substituted aniline derivative.

4-Acetamidobenzenesulfonyl azide: This compound is a versatile intermediate in organic synthesis. nih.govthermofisher.com It is particularly useful in "click chemistry" and as a diazo transfer reagent for introducing diazo functional groups at active methylene (B1212753) positions. guidechem.com Furthermore, it serves as a key precursor in copper-catalyzed reactions, such as the three-component reaction with terminal alkynes and water to produce N-sulfonylamides. orgsyn.org Safer than many other azide reagents, it is an effective alternative for diazo transfer reactions. guidechem.com

Copper-Catalyzed Reactions: Copper catalysts have emerged as highly efficient for the formation of carbon-sulfur and nitrogen-sulfur bonds, which are central to the structure of this compound. Copper(I) salts, such as copper(I) cyanide, are effective in catalyzing the reaction between sulfonyl azides and terminal alkynes. orgsyn.org Copper-catalyzed methods are also widely used for the synthesis of diaryl sulfones, which share the phenylsulfonylphenyl core structure. rsc.orgtandfonline.comresearchgate.netnanomaterchem.comdntb.gov.ua These reactions often proceed under mild conditions and in environmentally friendly solvents. researchgate.net The use of heterogeneous copper catalysts, such as copper nanoparticles supported on carbon or magnetic nanoparticles, offers the advantage of easy catalyst separation and recyclability. rsc.orgtandfonline.com Palladium catalysts, in conjunction with specialized ligands like AdBippyPhos, have also been developed for the N-arylation of sulfonamides, enabling the construction of complex N,N-diaryl sulfonamides. acs.org

To maximize the yield and purity of this compound and its derivatives, careful optimization of reaction conditions is essential.

pH Control: In sulfonamide synthesis, particularly when reacting a sulfonyl chloride with an amine, maintaining a basic pH is critical. nih.govnih.gov This is typically achieved by using an aqueous solution of a base like sodium carbonate. nih.govnih.gov The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine reactant. A pH range of 8-10 is often found to be optimal. nih.gov

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane (B109758) is a common solvent for the reaction of 4-acetamidobenzenesulfonyl chloride with amines. nih.gov For copper-catalyzed reactions, water has been demonstrated as a viable and green solvent. orgsyn.org The development of sustainable synthesis methods has also explored the use of alternative solvents like ethanol (B145695) and glycerol. rsc.org

Activators and Reaction Time: In some multi-step syntheses, activators are used to enhance the reactivity of certain functional groups. For instance, in the synthesis of related sulfonamides, pyridine (B92270) has been used in conjunction with DMF. scholarsresearchlibrary.com Reaction times and temperatures are also critical parameters to control. For example, the reaction of 4-acetamidobenzenesulfonyl chloride with amines in dichloromethane is typically stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). nih.gov In other cases, heating may be required to drive the reaction to completion. scholarsresearchlibrary.com

Table 1: Optimized Conditions for Sulfonamide Synthesis

| Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Acetamidobenzenesulfonyl chloride, Benzylamine | Sodium Carbonate (3%) | Distilled Water | Room Temperature | Not specified | nih.gov |

| 4-Acetamidobenzenesulfonyl chloride, 4-Methylaniline | Sodium Carbonate (3%) | Distilled Water | Room Temperature | Not specified | nih.gov |

| 4-Acetamidobenzenesulfonyl chloride, Various Amines | Sodium Carbonate | Dichloromethane | Room Temperature | 69-85% | nih.gov |

| 4-Acetamidobenzenesulfonyl azide, Phenylacetylene, Water | Copper(I) Cyanide | Water | Room Temperature | 60% | orgsyn.org |

Strategic Derivatization for Analog Development

The development of analogs of this compound is a key strategy for modulating its physicochemical and biological properties. This is typically achieved by making systematic structural modifications to different parts of the molecule.

The acetamide (B32628) group offers a prime location for structural modification. The acetyl group can be replaced with other acyl groups of varying chain lengths, branching, or containing other functional groups. For instance, a related compound, N-(phenylsulfonyl)acetamide, can be synthesized by refluxing benzenesulfonamide (B165840) with an excess of acetyl chloride. nih.gov This methodology can be extended to use other acid chlorides or anhydrides to introduce different acyl groups. These modifications can influence properties such as solubility, lipophilicity, and hydrogen bonding capabilities.

Introducing substituents onto the aromatic rings is a common and effective strategy for creating a diverse library of analogs. This can be achieved by starting with substituted raw materials. For example, a wide array of N-[(substitutedsulfamoyl)phenyl]acetamides can be synthesized by reacting 4-acetamidobenzenesulfonyl chloride with various substituted alkyl, aralkyl, or aryl amines. researchgate.net This approach allows for the introduction of a wide range of functional groups on the phenyl ring attached to the sulfonamide nitrogen.

Similarly, substitutions can be made on the other phenyl ring by starting with a substituted benzenesulfonyl chloride. The synthesis of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, for instance, is achieved by reacting 4-acetamidobenzenesulfonyl chloride with 4-methylaniline. nih.gov This demonstrates how different anilines can be used to introduce substituents onto the phenyl ring of the acetamide moiety. A variety of N-phenylacetamide derivatives containing 4-arylthiazole moieties have also been synthesized, showcasing further derivatization possibilities. mdpi.comnih.gov

Table 2: Examples of Derivatization of the N-(4-(Sulfamoyl)phenyl)acetamide Scaffold

| Derivative Name | Starting Amine | Yield | Reference |

|---|---|---|---|

| N-(4-(N-Benzylsulfamoyl)phenyl)acetamide | Benzylamine | 85% | nih.gov |

| N-(4-(N-Cyclohexylsulfamoyl)phenyl)acetamide | Cyclohexylamine | 70% | nih.gov |

| N-(4-(Morpholinosulfonyl)phenyl)acetamide | Morpholine | 73% | nih.gov |

| N-(4-(N-Phenethylsulfamoyl)phenyl)acetamide | Phenethylamine | 85% | nih.gov |

| N-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)acetamide | N-Methylpiperazine | 78% | nih.gov |

Incorporation of Heterocyclic and Other Functional Groups

The core structure of this compound serves as a versatile scaffold for the introduction of various heterocyclic and other functional moieties. These modifications are pursued to explore the resulting compounds' chemical properties and potential applications. Synthetic strategies often involve leveraging the reactive sites on the parent molecule to append rings such as piperidine (B6355638), thiazole, oxadiazole, and triazole. Additionally, the structure has been elaborated through the formation of naphthoquinone derivatives and Schiff base metal complexes.

Piperidine Moiety Integration

The piperidine ring has been incorporated into structures related to this compound through multi-step synthetic pathways. One approach begins with the reaction of benzenesulfonyl chloride and 1-aminopiperidine, which yields N-(Piperidin-1-yl)benzenesulfonamide. who.int This intermediate is then subjected to N-substitution with various N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF). who.int This sequence results in a new series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. who.int

Another synthetic route involves the initial synthesis of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides starting from 4-aminophenol. researchgate.net Furthermore, thirteen piperidine-linked benzenesulfonamides were synthesized and evaluated for their inhibitory action against certain carbonic anhydrase isoforms. nih.gov

Table 1: Synthesis of Piperidine-Containing Derivatives

| Starting Materials | Key Reagents/Conditions | Intermediate Product | Final Product Class | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride, 1-Aminopiperidine | Aqueous media, controlled pH | N-(Piperidin-1-yl)benzenesulfonamide | N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | who.int |

| N-(Piperidin-1-yl)benzenesulfonamide, N-aryl/aralkyl-substituted-2-bromoacetamides | Sodium hydride (NaH), N,N-Dimethylformamide (DMF) | - |

Thiazole Moiety Integration

The synthesis of N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety has been achieved through a systematic, multi-step process. nih.gov The synthesis starts from p-phenylenediamine, which undergoes aniline protection, amide formation, and subsequent deprotection to yield 4-amino-N-phenylacetamide intermediates. nih.gov These intermediates are converted into isothiocyanates, which are then transformed into thioureas. The final step involves the condensation of these thioureas with various α-halocarbonyl compounds, such as α-bromophenylethanone, in refluxing ethanol to produce the target N-phenylacetamide derivatives containing the 4-arylthiazole ring. nih.gov Yields for the final products range from 55% to 94%. nih.gov

Table 2: General Synthesis of Thiazole-Containing N-Phenylacetamide Derivatives

| Step | Reactants | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | p-Phenylenediamine, Acid chloride | DCM, 0°C then RT with HCl; Na₂CO₃ | 4-Amino-N-phenylacetamide intermediates | nih.gov |

| 2 | 4-Amino-N-phenylacetamide intermediate | CS₂, Et₃N, DMAP, BOC₂O in Ethanol | Isothiocyanate intermediates | |

| 3 | Isothiocyanate intermediate | Amine | Thiourea intermediates | |

| 4 | Thiourea intermediate, α-Halocarbonyl compound | Ethanol, reflux | N-phenylacetamide derivatives with 4-arylthiazole |

Oxadiazole Moiety Integration

Derivatives bearing a 1,3,4-oxadiazole (B1194373) ring have been synthesized through several steps starting from benzenesulfonyl chloride and ethyl isonipecotate. researchgate.net A different approach involves using substituted aromatic acids as the initial materials for synthesizing 1,3,4-oxadiazole derivatives. nih.gov This method includes the formation of corresponding esters and hydrazides. The hydrazide derivatives are then reacted with β-benzoyl propionic acid using phosphorus oxychloride as a cyclodehydrating agent to form the final 1,3,4-oxadiazole compounds. nih.gov

In a more specific synthesis, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole were prepared. researchgate.net This involved the reaction of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole-2-thiol with various N-substituted-2-bromoacetamides. researchgate.net

Table 3: Synthesis of Azinane-Bearing 1,3,4-Oxadiazole Derivatives

| Starting Material | Key Reagents | Reaction Conditions | Final Product Class | Reference |

|---|---|---|---|---|

| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole-2-thiol | N-substituted-2-bromoacetamides, Sodium hydride (NaH) | Stirring in N,N-dimethylformamide (DMF) | N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole | researchgate.net |

Triazole Moiety Integration

The incorporation of a 1,2,3-triazole ring has been accomplished via a three-component synthesis. nih.gov This method involves a sequential aerobic copper-catalyzed sulfonylation and Dimroth cyclization. The reaction utilizes an acetophenone, a sodium sulfinate, and an azide, with copper(II) chloride as the catalyst, to produce 4-sulfonyl-1,2,3-triazoles. nih.gov

Separately, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were synthesized. mdpi.com This synthesis involved reacting 4-(1H-1,2,4-triazol-1-yl)aniline with various substituted benzoyl chlorides in the presence of triethylamine (B128534) and DMF. mdpi.com

Table 4: Synthesis of Triazole-Containing Derivatives

| Method | Key Reactants | Catalyst/Reagents | Final Product Class | Reference |

|---|---|---|---|---|

| Three-Component Synthesis | Acetophenone, Sodium p-toluenesulfinate, Phenyl azide | CuCl₂, DBU, TMEDA in DMSO | 1,5-Diphenyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole | nih.gov |

| Amide Formation | 4-(1H-1,2,4-Triazol-1-yl)aniline, Substituted benzoyl chloride | Triethylamine, DMF | N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives | mdpi.com |

Naphthoquinone Moiety Integration

The synthesis of 1,4-naphthoquinone (B94277) derivatives has been explored, leveraging the reactivity of compounds like 2,3-dichloro-1,4-naphthoquinone. mdpi.com A key strategy involves the SuFEx (Sulfur Fluoride Exchange) click reaction. For instance, new 4-(benzoxazol-2-yl)phenyl 3-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl sulfate (B86663) was synthesized from a fluorosulfate-containing 1,4-naphthoquinone and 2-(4-hydroxyphenyl)benzoxazole, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. researchgate.net The most effective substrates for the SuFEx reaction to create naphthoquinone fluorosulfate (B1228806) derivatives were found to be silyl (B83357) ethers, due to the favorable formation of the strong silicon-fluorine bond. mdpi.com

Schiff Base Metal Complexes Formation

Schiff bases are synthesized through the condensation of a primary amine with an active carbonyl compound. scirp.org A Schiff base, (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide, was prepared by the condensation of sulfacetamide (B1682645) with salicylaldehyde. scirp.org This ligand was then used to synthesize a series of metal complexes with Ag, Cd(II), Ce(III), Co(II), Cr(III), Fe(III), Ni(II), and Pb(II). scirp.org The silver complex was formed in a 1:1 molar ratio, while the other complexes were prepared in a 1:2 (metal:ligand) molar ratio by reacting the respective metal salt with the Schiff base ligand in a hot ethanolic solution. scirp.org

Another Schiff base, N-[4-(Phenyliminomethyl)phenyl]acetamide, was prepared by refluxing 4-acetoamino benzaldehyde (B42025) and aniline in an ethanolic solution. researchgate.net This was subsequently used to form complexes with manganese(II), cobalt(II), and nickel(II). researchgate.net Similarly, the Schiff base {N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide} was synthesized by refluxing 2-acetmidobenzaldehyde and 4-bromoaniline (B143363) in methanol, which then formed complexes with Cr(III), Fe(III), Co(II), Ni(II), and Cu(II). researchgate.net

Table 5: Synthesis of Schiff Base Metal Complexes

| Schiff Base Ligand | Precursors | Metal Ions | Molar Ratio (Metal:Ligand) | Reference |

|---|---|---|---|---|

| (E)-N-(4-(2-Hydroxybenzylideneamino) phenylsulfonyl) acetamide | Sulfacetamide, Salicylaldehyde | Ag, Cd(II), Ce(III), Co(II), Cr(III), Fe(III), Ni(II), Pb(II) | 1:1 (for Ag), 1:2 (for others) | scirp.org |

| N-[4-(Phenyliminomethyl)phenyl]acetamide | 4-Acetoamino benzaldehyde, Aniline | Mn(II), Co(II), Ni(II) | Not specified | researchgate.net |

| {N-(2-{[(4-bromophenyl)imino]methyl}phenyl)acetamide} | 2-Acetmidobenzaldehyde, 4-Bromoaniline | Cr(III), Fe(III), Co(II), Ni(II), Cu(II) | Not specified | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of N 4 Phenylsulfonyl Phenyl Acetamide and Its Analogs

Crystallographic Investigations (e.g., X-ray Diffraction)

Crystallographic studies, primarily using single-crystal X-ray diffraction, provide precise data on the molecular structure of N-(4-(Phenylsulfonyl)phenyl)acetamide analogs in the solid state. These investigations are fundamental to understanding the molecule's conformation, geometry, and the intermolecular forces that govern its crystal packing.

Determination of Molecular Conformation and Geometry (e.g., Folded Conformation)

The conformation of N-arylsulfonamides is not fixed and can adopt various spatial arrangements depending on the substituents on the phenyl rings. X-ray diffraction studies on analogs of this compound reveal a propensity for distinct conformations.

For instance, the analog N-[4-(Benzylsulfamoyl)phenyl]acetamide adopts a "folded" conformation where the two benzene (B151609) rings come into close proximity. nih.govresearchgate.netnih.gov In this arrangement, the benzyl (B1604629) group's benzene ring is oriented over the S-bound benzene ring, with a centroid-to-centroid distance of 4.0357 (12) Å. nih.govresearchgate.net

Another analog, N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, exhibits a "twisted U-shaped" conformation. nih.gov In this structure, both benzene rings project to the same side relative to the central sulfonamide (S(═O)₂N) moiety, but they are splayed apart from each other. nih.gov The specific conformation adopted in the crystalline state is often a result of a delicate balance between intramolecular steric effects and favorable intermolecular packing interactions. acs.org

Analysis of Dihedral Angles and Torsional Barriers

Dihedral and torsion angles are critical parameters derived from crystallographic data that quantitatively describe the molecule's conformation. The central C—S—N—C bridge in these molecules shows considerable torsional flexibility. While crystallographic data provides a static picture of these angles in the solid state, it offers insight into low-energy conformations.

In N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, a twist in the molecule is indicated by the C—S—N—C torsion angle of -58.38 (14)°. nih.gov The two benzene rings form a dihedral angle of 67.03 (10)°. nih.gov A related isomer, N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide, shows a similar C—S—N—C torsion angle of -56.4 (2)° but a different dihedral angle between the benzene rings of 49.65 (15)°. iucr.org In contrast, the folded conformation of N-[4-(Benzylsulfamoyl)phenyl]acetamide features a much smaller dihedral angle of 24.37 (10)° between its rings. nih.govresearchgate.netnih.gov

The orientation of the acetamide (B32628) group relative to its attached phenyl ring is also of interest. In the benzyl analog, this group is nearly coplanar with the ring, showing a C—C—N—C torsion angle of 11.1 (3)°. nih.govresearchgate.netnih.gov Similarly, in the 4-methylphenyl analog, the acetamide group is also coplanar with a torsion angle of 7.2 (3)°. nih.gov

| Compound | Torsion/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| N-[4-(Benzylsulfamoyl)phenyl]acetamide | Dihedral Angle (between rings) | 24.37 (10) | nih.govresearchgate.netnih.gov |

| N-[4-(Benzylsulfamoyl)phenyl]acetamide | C—C—N—C Torsion Angle (amide) | 11.1 (3) | nih.govresearchgate.netnih.gov |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | Dihedral Angle (between rings) | 67.03 (10) | nih.gov |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | C—S—N—C Torsion Angle | -58.38 (14) | nih.gov |

| N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide | Dihedral Angle (between rings) | 49.65 (15) | iucr.org |

| N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide | C—S—N—C Torsion Angle | -56.4 (2) | iucr.org |

| N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide | Dihedral Angle (between rings) | 83.2 (3) | nih.gov |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, C-H···π Interactions)

The crystal packing of this compound and its analogs is heavily influenced by a network of intermolecular interactions, with hydrogen bonds playing a primary role. nih.govresearchgate.net The sulfonamide and acetamide groups both contain N–H donor sites and S=O and C=O acceptor sites, facilitating robust hydrogen bonding.

A common motif involves N–H···O hydrogen bonds. For example, in N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, the sulfamoyl N–H group donates to the amide carbonyl oxygen, while the amide N–H donates to a sulfamoyl oxygen atom. nih.gov This specific interaction pattern links molecules into supramolecular chains that form a tubular structure. nih.gov In N-[4-(Benzylsulfamoyl)phenyl]acetamide, N–H···O bonds connect molecules into centrosymmetric pairs, which are then further linked to form two-dimensional arrays. nih.govresearchgate.net

Besides the strong N–H···O bonds, weaker interactions also contribute to the stability of the crystal lattice. Intramolecular C–H···O interactions are observed in several structures, helping to stabilize the molecular conformation. nih.gov In some analogs, such as N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide, weak C–H···π interactions provide additional stabilization to the crystal structure. nih.gov These varied interactions collectively dictate the final three-dimensional architecture of the crystals. nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the chemical structure of this compound and for providing information about its functional groups and electronic environment.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification and Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the characteristic functional groups within the molecule. The spectra of N-arylsulfonamides exhibit several key absorption bands. rsc.org

The sulfonamide group (–SO₂NH–) gives rise to strong, characteristic stretching vibrations for the S=O bonds. The asymmetric (νₐₛ) and symmetric (νₛ) stretching bands typically appear in the ranges of 1377–1310 cm⁻¹ and 1182–1151 cm⁻¹, respectively. rsc.orgresearchgate.net The S–N stretching vibration is found in the 937–898 cm⁻¹ region. rsc.orgresearchgate.net

The acetamide group (–NHCOCH₃) also has distinct vibrational modes. The N–H stretching vibration (νN–H) is observed in the region of 3349–3219 cm⁻¹. rsc.orgresearchgate.net The amide I band, which is primarily due to C=O stretching (νC=O), is a strong absorption typically seen around 1707–1680 cm⁻¹. rsc.org The amide II band, resulting from a mix of N–H bending and C–N stretching, appears near 1533–1523 cm⁻¹. rsc.org Aromatic C=C stretching vibrations from the two phenyl rings are expected in the 1594–1489 cm⁻¹ range. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3349 - 3219 | rsc.orgresearchgate.net |

| Amide (C=O) | Stretching (Amide I) | 1707 - 1680 | rsc.org |

| Amide (N-H) | Bending (Amide II) | 1533 - 1523 | rsc.org |

| Aromatic (C=C) | Stretching | 1594 - 1489 | rsc.org |

| Sulfonyl (S=O) | Asymmetric Stretching | 1377 - 1310 | rsc.orgresearchgate.net |

| Sulfonyl (S=O) | Symmetric Stretching | 1182 - 1151 | rsc.orgresearchgate.net |

| Sulfonamide (S-N) | Stretching | 937 - 898 | rsc.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for each type of proton.

Acetamide Protons: The methyl protons (–CH₃) would appear as a sharp singlet, typically in the upfield region around δ 2.0–2.3 ppm. The amide proton (–NH) would also be a singlet, though potentially broadened, appearing significantly downfield, likely above δ 9.5 ppm, due to its attachment to an electronegative nitrogen and participation in hydrogen bonding. ripublication.com

Aromatic Protons: The two phenyl rings present a more complex pattern. The acetamide-bearing ring is a 1,4-disubstituted (para) system. The protons on this ring are expected to appear as a pair of doublets (an AA'BB' system), characteristic of para-substitution. The protons ortho to the electron-donating acetamido group will be more shielded (further upfield) than the protons ortho to the electron-withdrawing sulfonyl group. The protons of the unsubstituted phenylsulfonyl group would likely appear as a multiplet in the range of δ 7.3-8.1 ppm. researchgate.net

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton.

Acetamide Carbons: The methyl carbon (–CH₃) is expected in the upfield region (δ 20–25 ppm), while the carbonyl carbon (C=O) would be significantly downfield (δ 168–171 ppm). rsc.org

Aromatic Carbons: The spectrum would show multiple signals in the aromatic region (δ 115–145 ppm). The carbon atoms directly attached to the nitrogen and sulfur atoms (ipso-carbons) would have distinct chemical shifts. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the acetamido and phenylsulfonyl substituents.

| Proton Type | Expected Multiplicity | Predicted Chemical Shift (ppm) |

|---|---|---|

| Acetamide -CH₃ | Singlet | ~ 2.1 |

| Acetamide -NH- | Singlet (broad) | > 9.5 |

| Aromatic Protons (Phenylsulfonyl ring) | Multiplet | 7.3 - 8.1 |

| Aromatic Protons (Acetamidophenyl ring) | Pair of Doublets (AA'BB') | ~ 7.5 - 7.9 |

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Acetamide -CH₃ | ~ 24 |

| Aromatic C-H | 118 - 135 |

| Aromatic C (ipso, attached to N, S) | 135 - 145 |

| Acetamide -C=O | ~ 169 |

Mass Spectrometry (EI-MS, HRMS-ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound and its analogs, both Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) provide critical data for molecular formula confirmation and structural characterization.

While detailed fragmentation studies for this compound are not extensively reported in publicly accessible literature, analysis of its close structural analogs provides significant insight into its expected mass spectrometric behavior.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS involves bombarding a molecule with high-energy electrons, typically 70 eV, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M•+) peak, which confirms the molecular weight, and a series of fragment ion peaks that reveal the compound's structure.

An analysis of this compound analogs reveals common fragmentation pathways. For instance, N,N-Diacetylsulfanilamide, a related compound, shows characteristic fragmentation in its GC-MS analysis.

Table 1: EI-MS Fragmentation Data for N,N-Diacetylsulfanilamide

| NIST Library ID | Total Peaks | Key m/z Peaks |

|---|---|---|

| 70243 | 72 | 109, 151 |

Data sourced from PubChem CID 5702. nih.gov

The fragmentation of such molecules is typically initiated by cleavage at the sulfonamide and acetamide bonds. Common fragmentation patterns include the loss of the acetyl group (CH₃CO•) or the entire acetamide moiety. Cleavage of the C-S and S-N bonds within the sulfonyl group is also a prominent fragmentation route, leading to the formation of characteristic phenylsulfamoyl or acetamidophenyl fragments.

Another relevant analog is Monoacetyldapsone, with a molecular weight of 290.338 g/mol . nist.gov Its EI mass spectrum is available in the NIST Mass Spectrometry Data Center collection, providing a reference for the fragmentation behavior of a di-phenyl sulfone structure with an acetamide group. nist.govnist.gov

High-Resolution Mass Spectrometry-Electrospray Ionization (HRMS-ESI)

HRMS-ESI is a soft ionization technique that typically protonates or deprotonates a molecule, forming a pseudomolecular ion such as [M+H]⁺ or [M-H]⁻ with minimal fragmentation in the source. This allows for the precise determination of the monoisotopic mass and, consequently, the elemental composition. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.

The analog N4-Acetylsulfanilamide provides an excellent example of analysis by LC-ESI-QFT (a form of HRMS). Its protonated molecule [M+H]⁺ is observed at a precursor m/z of 215.0485. nih.gov Subsequent fragmentation (MS2) yields several key product ions that are invaluable for structural confirmation.

Table 2: HRMS-ESI (MS2) Fragmentation Data for N4-Acetylsulfanilamide ([M+H]⁺)

| Precursor Ion (m/z) | Adduct | Top 5 Product Ions (m/z) | Instrument | Ionization |

|---|

Data sourced from PubChem CID 8482. nih.gov

The fragmentation of the [M+H]⁺ ion of N4-Acetylsulfanilamide can be rationalized by several key losses:

Loss of NH₃ (Ammonia): The fragment at m/z 198.0221 corresponds to the loss of ammonia (B1221849) from the sulfamoyl group.

Loss of C₂H₂O (Ketene): A common fragmentation for acetamides is the neutral loss of ketene, which would explain the formation of the ion at m/z 172.0454 (corresponding to sulfanilamide).

Loss of the Sulfonamide Group: The ion at m/z 156.0114 likely arises from the cleavage and loss of the SO₂NH₂ group.

This detailed fragmentation data from HRMS-ESI analysis allows for unambiguous identification and structural elucidation of sulfonamide-containing compounds.

Theoretical and Computational Chemistry Approaches to N 4 Phenylsulfonyl Phenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-(4-(Phenylsulfonyl)phenyl)acetamide to predict their geometric and electronic properties with high accuracy.

Studies on compounds with similar structures, such as N-[4-(Benzylsulfamoyl)phenyl]acetamide and N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, show that the molecule often adopts a twisted or folded conformation. nih.govnih.gov The central C—S—N—C unit is a key determinant of this shape. nih.gov For example, in N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, the C1–N1–S1–C8 torsion angle is -58.38°, indicating a significant twist. nih.gov Similarly, the amide group's orientation relative to the phenyl ring it is attached to is nearly co-planar, a feature that influences crystal packing and intermolecular interactions. nih.govnih.gov The dihedral angle between the two phenyl rings is another critical parameter, often indicating a bent or "U-shaped" conformation. nih.gov

| Analogous Compound | Key Torsion/Dihedral Angle | Value (°) | Reference |

|---|---|---|---|

| N-(Phenylsulfonyl)acetamide | C1—S1—N1—C7 Torsion Angle | -58.8 | nih.gov |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | C1–N1–S1–C8 Torsion Angle | -58.38 | nih.gov |

| N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | Dihedral Angle Between Benzene (B151609) Rings | 67.03 | nih.gov |

| N-[4-(Benzylsulfamoyl)phenyl]acetamide | Dihedral Angle Between Benzene Rings | 24.37 | nih.gov |

| N-[4-(Propylsulfamoyl)phenyl]acetamide | C—S—N—C Torsion Angle | 66.1 | nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net

DFT calculations are used to compute the energies of these orbitals. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This analysis also reveals the distribution of electron density within the frontier orbitals, indicating which parts of the molecule are involved in electron donation and acceptance. For related sulfonamides, the HOMO is often localized on the phenyl rings, while the LUMO may be distributed across the sulfonyl group, indicating that charge transfer can occur within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

For this compound, MEP analysis would predict the sites most likely to be involved in intermolecular interactions. Regions of negative potential, susceptible to electrophilic attack, are expected around the electronegative oxygen atoms of the sulfonyl (SO₂) and acetamide (B32628) (C=O) groups. nih.govnih.gov These sites are also the most likely to act as hydrogen bond acceptors. Conversely, regions of positive potential are typically found around the hydrogen atoms, particularly the amide N-H, making it a potential hydrogen bond donor. This information is crucial for understanding how the molecule interacts with biological receptors. chemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density. nih.govnih.gov This method translates the complex, delocalized molecular orbitals into localized bonding, anti-bonding, and lone-pair orbitals.

Molecular Dynamics (MD) Simulations and Computational Modeling of Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be used to explore its conformational flexibility in a dynamic environment, such as in a solvent or near a biological membrane. These simulations can reveal how the molecule transitions between different conformations, the stability of these conformations, and how it interacts with surrounding molecules (e.g., water). This information is complementary to docking studies, as it can help assess the stability of a predicted binding pose within a flexible receptor active site.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). mdpi.com It is a fundamental tool in structure-based drug design.

In the context of this compound, docking studies would be performed to identify potential biological targets and to understand the specific interactions that stabilize the ligand-receptor complex. The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to rank the resulting poses. orientjchem.org Key interactions typically identified include hydrogen bonds (e.g., involving the sulfonamide N-H and C=O groups), π-π stacking with aromatic residues, and hydrophobic interactions. mdpi.com Such studies on related sulfonamide-containing scaffolds have successfully predicted binding mechanisms and guided the development of more potent inhibitors for various enzymes. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov This approach establishes a mathematical correlation between the physicochemical properties of a series of compounds and their determined biological efficacy. For derivatives of this compound, such as acetamidosulfonamides, QSAR studies have been effectively employed to elucidate the structural requirements for specific biological activities, including antioxidant and antidiabetic effects. nih.govmedwinpublishers.com

The fundamental principle of QSAR is to develop a model that can rationally guide the design of new, more potent compounds. nih.govmedwinpublishers.com The process involves calculating a range of molecular descriptors—numerical values that characterize properties like steric, electronic, and hydrophobic features of a molecule. These descriptors are then used as independent variables in statistical methods, such as multiple linear regression (MLR), to build a model that correlates them with the dependent variable, which is the biological activity. nih.gov

In a notable study on a series of sixteen acetamidosulfonamide derivatives, QSAR models were developed to predict antioxidant activities, specifically radical scavenging activity (RSA) and superoxide (B77818) dismutase (SOD) activity. nih.govresearchgate.netelsevierpure.com The robustness and predictive power of these models are evaluated using statistical metrics. nih.gov Key parameters include the squared correlation coefficient for the training set (R²_Tr) and the leave-one-out cross-validated squared correlation coefficient (Q²_LOO-CV), which assesses the model's internal predictability. nih.gov A low root mean square error (RMSE) for both the training (RMSE_Tr) and cross-validation (RMSE_LOO-CV) sets further indicates the model's accuracy. nih.gov

For the antioxidant activities of acetamidosulfonamides, the constructed QSAR models demonstrated high statistical significance. nih.govresearchgate.net The model for RSA showed a Q²_LOO-CV of 0.9708 and an RMSE_LOO-CV of 0.5105. nih.govresearchgate.net The model for SOD activity yielded a Q²_LOO-CV of 0.8753 and an RMSE_LOO-CV of 1.3571. nih.govresearchgate.net These strong statistical results indicate that the models are reliable for predicting the antioxidant potential of new compounds in this class. nih.govresearchgate.net The structure-activity relationship insights derived from these models revealed that specific structural features, such as an ethylene (B1197577) group attached to a pyridine (B92270) ring, significantly contribute to antioxidant activities. nih.govresearchgate.net Such QSAR models provide a valuable framework for the rational design of novel sulfonamides with enhanced therapeutic potential. nih.govresearchgate.net

| Model Parameter | Radical Scavenging Activity (RSA) | Superoxide Dismutase (SOD) Activity |

| Q²_LOO-CV | 0.9708 | 0.8753 |

| RMSE_LOO-CV | 0.5105 | 1.3571 |

| Data from a QSAR study on acetamidosulfonamide derivatives. nih.govresearchgate.net |

Analysis of Global Chemical Reactivity Indices (e.g., Electronegativity, Hardness, Electrophilicity)

The chemical reactivity of this compound and related sulfonamides can be theoretically analyzed using global chemical reactivity indices derived from Conceptual Density Functional Theory (DFT). orientjchem.orgmdpi.comresearchgate.net These descriptors provide quantitative insights into the stability and reactivity of a molecule, helping to predict its behavior in chemical reactions. orientjchem.orgscielo.org.mx The calculations are typically based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which represent the molecule's ability to donate and accept electrons, respectively. orientjchem.org

Key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. A higher electronegativity value suggests a better electron acceptor. orientjchem.org

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. A large gap implies high hardness and greater stability, indicating low reactivity. Conversely, a small gap suggests high reactivity. orientjchem.org

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. A higher softness value corresponds to higher reactivity. orientjchem.org

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. orientjchem.org

These indices are calculated using the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO orbitals (I ≈ -E_HOMO, A ≈ -E_LUMO) through the following equations:

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

In a study of unsymmetrical sulfamides, DFT calculations were performed to determine these reactivity descriptors. orientjchem.org The results showed that the chemical reactivity varies depending on the specific molecular structure. For instance, the compound with the lowest chemical hardness was identified as the most reactive. orientjchem.org Another compound with the highest electronegativity was deemed the best electron acceptor. orientjchem.org This type of analysis is crucial for understanding the interaction mechanisms of sulfonamide-based compounds with biological targets. orientjchem.org

| Reactivity Descriptor | Definition | Formula (based on I and A) | Significance |

| Electronegativity (χ) | The power of a molecule to attract electrons. | χ = (I + A) / 2 | High value indicates a good electron acceptor. orientjchem.org |

| Chemical Hardness (η) | Resistance to charge transfer. | η = (I - A) / 2 | High value indicates high stability and low reactivity. orientjchem.org |

| Global Softness (S) | The reciprocal of hardness, a measure of polarizability. | S = 1 / η | High value indicates high reactivity. orientjchem.org |

| Electrophilicity Index (ω) | Propensity to accept electrons. | ω = χ² / (2η) | Measures the stabilization in energy upon accepting electronic charge. orientjchem.org |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Parameters

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to evaluate the pharmacokinetic profile of a potential drug candidate. nih.govrsc.org These computational models help identify compounds with favorable drug-like properties, thereby reducing the likelihood of late-stage failures in clinical trials. nih.govrsc.org For compounds like this compound and its analogs, various theoretical parameters are calculated to predict their behavior within a biological system. scirp.orgresearchgate.net

The prediction of ADME properties involves calculating a range of physicochemical and pharmacokinetic descriptors. nih.govresearchgate.net These computational screens are essential for optimizing lead compounds and ensuring they possess suitable characteristics for oral bioavailability and systemic exposure. nih.govscirp.org

Key theoretical ADME parameters include:

Molecular Weight (MW): Affects diffusion and transport across biological membranes.

LogP (Octanol/Water Partition Coefficient): A measure of lipophilicity, which influences solubility, absorption, and membrane permeability. Values are often predicted as QPlogPo/w or XLogP3. researchgate.net

Aqueous Solubility (LogS): Predicts the solubility of the compound in water, a crucial factor for absorption. researchgate.net

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and membrane permeability.

Human Oral Absorption: Often predicted as a percentage, this parameter estimates how much of the drug is absorbed from the gut into the bloodstream. researchgate.net

Blood-Brain Barrier (BBB) Permeability (QPlogBB): Predicts the ability of a compound to cross the blood-brain barrier and enter the central nervous system (CNS). researchgate.net

Plasma Protein Binding (QPlogKhsa): Estimates the extent to which a compound binds to proteins in the blood plasma, which affects its distribution and availability. researchgate.net

Studies on structurally related sulfonamides and compounds with a 4-(methylsulfonyl) phenyl pharmacophore have utilized these in silico tools to assess their drug-likeness. nih.govrsc.orgscirp.org For example, computational analyses have been used to predict that certain sulfonamide derivatives exhibit good human intestinal absorption and are non-toxic. scirp.org These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to forecast oral bioavailability.

| ADME Parameter | Predicted Value Range / Description | Significance in Drug Development |

| Molecular Weight | < 500 g/mol | Influences size-dependent diffusion and transport. |

| Lipophilicity (QPlogPo/w) | Recommended range: -2.0 to 6.5 | Affects solubility, permeability, and plasma protein binding. researchgate.net |

| Aqueous Solubility (QPlogS) | Recommended range: > -6.5 | Crucial for absorption from the gastrointestinal tract. researchgate.net |

| Human Oral Absorption | Predicted on a scale from low to high | A key determinant of oral bioavailability. researchgate.net |

| CNS Activity (QPlogBB) | CNS inactive (-2) to CNS active (+2) | Predicts potential for central nervous system effects. researchgate.net |

| Plasma Protein Binding (QPlogKhsa) | Recommended range: -1.5 to 1.5 | Affects drug distribution, metabolism, and excretion. researchgate.net |

Biological Activity and Mechanistic Investigations of N 4 Phenylsulfonyl Phenyl Acetamide and Its Derivatives in Vitro and Non Human Models

Anticancer and Antiproliferative Research

Targeting Specific Protein Pathways (e.g., PARP Inhibition)

The investigation of N-(4-(phenylsulfonyl)phenyl)acetamide and its derivatives as inhibitors of specific protein pathways, such as Poly(ADP-ribose) polymerase (PARP), is an emerging area of research. PARP is a family of enzymes crucial for DNA repair, and its inhibition is a key strategy in cancer therapy. While the core structure of this compound, featuring a sulfonamide linkage, is common in various biologically active molecules, literature specifically detailing the PARP inhibitory activity of its direct derivatives is limited. Further research is required to fully elucidate the potential of this chemical scaffold in targeting the PARP pathway and other specific protein-mediated signaling cascades involved in disease progression.

Enzyme Inhibitory Activities

The this compound scaffold has served as a foundation for the development of numerous derivatives with potent and often selective enzyme inhibitory activities. The presence of the phenylsulfonyl group, combined with the acetamide (B32628) linker, provides a versatile framework for molecular modifications aimed at targeting the active sites of various enzymes implicated in inflammation, neurodegeneration, and metabolic disorders.

Modulation of Cyclooxygenase (COX) Enzymes (e.g., COX-2 Selectivity)

Derivatives of this compound have been extensively investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for prostaglandin (B15479496) synthesis. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The 4-sulfonamidophenyl or 4-methylsulfonylphenyl moiety is a key pharmacophore found in selective COX-2 inhibitors like Celecoxib. This group is able to fit into a specific hydrophobic side pocket present in the active site of the COX-2 enzyme, but not in COX-1, thereby conferring selectivity. Researchers have synthesized various heterocyclic derivatives incorporating this feature linked to an acetamide group to enhance COX-2 inhibitory potency and selectivity. nih.govresearchgate.net For instance, pyrazole (B372694) acetamide derivatives have shown significant anti-inflammatory potential. researchgate.net The nature and size of substituents on the heterocyclic rings attached to the acetamide core have been shown to be critical in modulating COX-2 inhibitory effectiveness. nih.govresearchgate.net

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Sulfonylphenyl Derivatives

| Compound | Modification on Core Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|---|

| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |

| Compound 4 ¹ | Triazole-thiazole hybrid | 6.2 | 0.05 | 124 |

| Compound 6b ¹ | Triazole-thiazole hybrid | 8.1 | 0.062 | 131 |

| Compound 6e ¹ | Triazole-thiazole hybrid | 7.3 | 0.061 | 119 |

| Compound 12d ² | Triazole–thiazole hybrid with p-methoxy phenyl | >100 | 0.04 | >2500 |

| Compound 17 ³ | Pyrazole derivative | - | - | 11.1 |

¹Data from a study on 4-methylsulfonylphenyl derivatives. researchgate.netmdpi.com ²Data from a study on triazole-thiazole hybrids. researchgate.net ³Data from a study on pyrazole derivatives. nih.govIC₅₀ values represent the concentration required for 50% inhibition. Selectivity Index (SI) is the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher SI indicates greater selectivity for COX-2.

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.gov The sulfonamide scaffold, a key component of this compound, has been incorporated into molecules designed as cholinesterase inhibitors.

Studies on structurally related sulfonamide derivatives have demonstrated significant inhibitory activity against both AChE and BChE. For example, a series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated, with some compounds showing high selectivity and potent inhibition of AChE. nih.gov Molecular docking studies of the most active compounds revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual binding is a characteristic of effective Alzheimer's disease therapeutics.

Table 2: In Vitro Cholinesterase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Galantamine (Reference) | AChE | 0.45 ± 0.03 |

| Compound 7 ¹ | AChE | 1.35 ± 0.08 |

| Compound 3 ¹ | BuChE | 13.41 ± 0.62 |

| Compound 3a ² | AChE | > 1000 |

| Compound 3a ² | BChE | > 1000 |

¹Data from a study on 4-phthalimidobenzenesulfonamide derivatives. nih.gov ²Data from a study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives. IC₅₀ values represent the concentration required for 50% inhibition.

Lipoxygenase and α-Glucosidase Inhibition Studies

Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade, while α-glucosidase is a key enzyme in carbohydrate digestion. Inhibitors of α-glucosidase can delay glucose absorption and are used in the management of type 2 diabetes.

Derivatives of this compound have shown potential in inhibiting these enzymes. Specifically, a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(substituted-phenyl)acetamides were synthesized and evaluated for their inhibitory activity against α-glucosidase. Several of these compounds demonstrated potent inhibition, with some exhibiting greater activity than the standard drug, acarbose. The enhanced inhibitory potential was attributed to the specific substitution patterns on the N-phenyl ring, such as the presence of dimethylphenyl moieties. In addition to α-glucosidase, extracts and constituents from plants containing structurally related polyphenols have shown strong inhibition of the 15-lipoxygenase enzyme.

Table 3: In Vitro α-Glucosidase Inhibitory Activity of N-Phenyl Acetamide Derivatives

| Compound | Substitution on N-phenyl ring | α-Glucosidase IC₅₀ (µM) |

|---|---|---|

| Acarbose (Reference) | - | 37.38 ± 0.12 |

| Compound 7h | 2,4-dimethylphenyl | 34.21 ± 0.12 |

| Compound 7g | 2,3-dimethylphenyl | 47.23 ± 0.14 |

| Compound 7k | 3,4-dimethylphenyl | 52.45 ± 0.14 |

Data from a study on 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(substituted-phenyl)acetamides. IC₅₀ values represent the concentration required for 50% inhibition.

Carbonic Anhydrase Inhibition Potential

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and various CA isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide moiety (-SO₂NH₂) is the quintessential zinc-binding group for CA inhibitors.

Derivatives of this compound, which contain the benzenesulfonamide (B165840) group, have been designed as potent inhibitors of several human carbonic anhydrase (hCA) isoforms. By applying the "tail approach," where different chemical moieties are attached to the core sulfonamide structure, researchers have developed inhibitors with varying potencies and selectivities against different hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. For example, 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized and showed potent, nanomolar-level inhibition of hCA IX and XII. Similarly, the crystal structure of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with hCA II and hCA VII has provided insights into the structural basis for selective inhibition.

Table 4: In Vitro Carbonic Anhydrase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

|---|---|---|

| Acetazolamide (Reference) | hCA IX | 25 |

| Acetazolamide (Reference) | hCA XII | 5.7 |

| Compound 7h ¹ | hCA IX | 1.2 |

| Compound 7b ¹ | hCA XII | 4.3 |

| Compound 4c ² | hCA IX | 6.1 |

¹Data from a study on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives. ²Data from a study on pyrazole- and pyridazinecarboxamide-containing sulfonamides. Kᵢ values represent the inhibition constant, with lower values indicating higher potency.

Dual Enzyme Inhibition Strategies (e.g., p38α MAPK/PDE-4)

A modern approach in drug discovery involves designing single molecules that can modulate multiple targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. One such strategy involves the dual inhibition of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). Both enzymes are implicated in inflammatory pathways, and their simultaneous inhibition can potently suppress the release of tumor necrosis factor-alpha (TNF-α).

While not direct derivatives of this compound, compounds incorporating an acetamide functional group have been successfully developed as dual p38α MAPK/PDE4 inhibitors. For example, the compound N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595) was identified as a potent dual inhibitor. This demonstrates that the acetamide moiety can be a valuable component in the design of multi-target ligands. This strategy highlights the potential for developing derivatives of the this compound scaffold that could be engineered to interact with more than one disease-relevant enzyme, offering a promising avenue for future therapeutic development.

Antiviral Activity Studies (e.g., HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition)

Derivatives of the N-(phenylsulfonyl)phenyl)acetamide scaffold have emerged as a significant area of research in the quest for novel antiviral agents, particularly as Human Immunodeficiency Virus Type 1 (HIV-1) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). These compounds allosterically bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing conformational changes that inhibit its function and halt viral replication.

A notable class of derivatives, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines, has demonstrated exceptional potency. acs.orgresearchgate.netnih.gov Extensive research into this series identified molecule 12126065 as a highly promising candidate, exhibiting potent antiviral activity against wild-type HIV-1 with a half-maximal effective concentration (EC50) in the sub-nanomolar range. acs.orgresearchgate.netnih.gov Cryo-electron microscopy studies have confirmed that this compound binds to the canonical NNRTI pocket of the RT enzyme. acs.org Furthermore, this class of compounds has shown retained activity against clinically relevant mutant strains of HIV-1, a critical feature for overcoming drug resistance. nih.govacs.org

Another distinct series, (E)-N-phenylstyryl-N-alkylacetamide derivatives, has also been investigated for anti-HIV-1 activity. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the ortho position of the phenyl ring enhanced inhibitory activity against HIV-1 RT. The most active compound from this series, (E)-N-(2-bromostyryl)-N-3',5'-difluorobenzylacetamide (5i) , displayed an EC50 value of 4 µM in cell-based assays. nih.gov

| Derivative Class | Compound | Target | Activity (EC50) | Reference |

|---|---|---|---|---|

| N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine | 12126065 | HIV-1 RT (NNRTI) | 0.24 nM (Wild-Type HIV-1) | acs.orgresearchgate.netnih.gov |

| (E)-N-Phenylstyryl-N-alkylacetamide | 5i | HIV-1 RT (NNRTI) | 4 µM | nih.gov |

Neuropharmacological Activities and Receptor Modulation

The structural components of this compound have been incorporated into molecules designed to interact with various central nervous system receptors.

The direct interaction of this compound or its immediate derivatives with γ-aminobutyric acid type A (GABA A) receptors is not extensively documented in the reviewed scientific literature. While the GABA A receptor is a major target for anxiolytic and sedative drugs, and various heterocyclic compounds have been developed as allosteric modulators, specific studies focusing on this particular chemical class are limited. nih.govmdpi.com

Research specifically investigating the modulation of neuronal nicotinic acetylcholine receptors (nAChRs) by this compound and its close derivatives is not widely available. The field of nAChR modulation is active, with various compounds being explored for their potential in treating neurodegenerative diseases. nih.gov Notably, some related structures, such as arylsulfonyl piperazines, have been investigated for activity at specific nAChR subtypes like α4β2, suggesting that the broader sulfonamide class may have potential in this area, though direct evidence for the core compound is lacking. osu.edu

Significant research has been conducted on derivatives that modulate dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for antipsychotic medications. By incorporating moieties like arylpiperazine, which is a known pharmacophore for these receptors, scientists have developed potent multi-target ligands. nih.govmdpi.commdpi.com

A series of compounds based on indazole and piperazine (B1678402) scaffolds were synthesized and evaluated for their binding affinities at dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.gov These studies found that the substitution pattern on the aryl portion of the piperazine moiety significantly influenced receptor affinity. For instance, introducing an electron-donating substituent at the ortho position of the phenyl ring generally increased binding to the D2 receptor. nih.gov Functional assays confirmed that lead compounds from this series act as D2 and 5-HT2A receptor antagonists and 5-HT1A receptor agonists, a desirable profile for treating schizophrenia. nih.gov

| Compound | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Compound 1 (unsubstituted phenyl) | 110 | 110 | 150 | nih.gov |

| Compound 2 (2-OCH3) | 27 | 290 | 690 | nih.gov |

| Compound 10 (3-F) | 220 | 49 | 39 | nih.gov |

| Compound 11 (4-F) | 1400 | 210 | 5 | nih.gov |

| Compound 14 (2-SCH3) | 9 | 700 | 2100 | nih.gov |

Antioxidant Activity Assessment and Mechanisms

Oxidative stress is implicated in numerous diseases, and compounds capable of scavenging free radicals are of significant therapeutic interest. A series of sixteen acetamidosulfonamide derivatives were synthesized and evaluated for their antioxidant properties using radical scavenging and superoxide (B77818) dismutase (SOD) mimicry assays. nih.govnih.govresearchgate.net The study found that most of the synthesized compounds exhibited antioxidant activity. nih.gov The ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) was measured, with results expressed as a percentage of radical scavenging activity (%RSA). The capacity to mimic SOD activity was also assessed. nih.gov

In other studies, acetamide derivatives were tested for their ability to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages. mdpi.comresearchgate.net These investigations highlight the capacity of the acetamide scaffold to mitigate oxidative and nitrosative stress.

| Compound/Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Acetamidosulfonamide (Compound 15) | DPPH Radical Scavenging | 4.62 % RSA | nih.gov |

| Acetamidosulfonamide (Compound 15) | Superoxide Scavenging (SOD) | 38.54 % Activity | nih.gov |

| Various Acetamide Derivatives | ABTS Radical Scavenging | Demonstrated scavenging capacity | mdpi.comresearchgate.net |

| Various Acetamide Derivatives | ROS/NO Production Inhibition | Reduced ROS and NO in macrophages | mdpi.comresearchgate.net |

The mechanism of antioxidant action for these phenolic and sulfonamide-containing compounds generally involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. nih.gov

Antimalarial Efficacy Investigations

The emergence of drug-resistant Plasmodium strains necessitates the development of new antimalarials with novel mechanisms of action. Derivatives of N-phenylacetamide and sulfonamides have been identified as promising starting points for such agents.

One highly successful avenue of research has been the development of N-acetamide indoles. nih.govmalariaworld.orgozgene.comacs.org These compounds were found to target Plasmodium falciparum ATPase4 (PfATP4), a crucial ion pump that maintains sodium homeostasis in the parasite. nih.govmalariaworld.orgozgene.com Inhibition of PfATP4 is lethal to the parasite. The optimized compound from this class, WJM664 , showed potent activity against the asexual blood stages of the parasite and was also found to block transmission to mosquitoes. nih.govmalariaworld.org

Another class of derivatives, pyrimidine-tethered spirochromane-based sulfonamides, were designed to inhibit the parasite's cysteine proteases, falcipain-2 and falcipain-3, which are essential for hemoglobin degradation. nih.gov Several compounds in this series showed potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Furthermore, other sulfonamide derivatives have been found to block malaria transmission by targeting Pfs16, a protein critical for the sexual maturation phase of the parasite's life cycle. news-medical.net This diversity in molecular targets underscores the potential of the broader sulfonamide scaffold in developing multifaceted antimalarial therapies. nih.gov

| Derivative Class | Compound | Molecular Target | Activity (IC50 / EC50) | Reference |

|---|---|---|---|---|

| N-Acetamide Indole | WJM664 | PfATP4 | Potent asexual stage activity | nih.govmalariaworld.org |

| Pyrimidine-tethered Sulfonamide | SZ14 | Falcipain-2 / Falcipain-3 | 2.84 µM (3D7 strain) | nih.gov |

| Pyrimidine-tethered Sulfonamide | SZ9 | Falcipain-2 / Falcipain-3 | 3.22 µM (3D7 strain) | nih.gov |

| Transmission-blocking Sulfonamide | Undisclosed | Pfs16 | Blocks sexual maturation | news-medical.net |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound and its derivatives have been explored in various in vitro and non-human models. Research has demonstrated that structural modifications of the parent compound can lead to derivatives with significant anti-inflammatory activity, often targeting key mediators and pathways in the inflammatory cascade.

In Vitro Studies

In vitro investigations have been crucial in elucidating the mechanisms underlying the anti-inflammatory effects of this compound derivatives. These studies have primarily focused on the inhibition of pro-inflammatory cytokines and enzymes.

One area of investigation has been the modulation of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in systemic inflammation. A series of phenyl sulfonamide derivatives were synthesized and evaluated for their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated murine macrophages. Among these, the tetrafluorophthalimide (B2386555) derivative, LASSBio-1439, demonstrated an in vitro anti-TNF-α effect comparable to the standard drug, thalidomide (B1683933). mdpi.com The corresponding tetrafluorocarboxyamide metabolite, LASSBio-1454, also showed a significant in vitro effect. mdpi.comresearchgate.net

The inhibition of other inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) has also been a focus. Certain acetamide derivatives have been shown to reduce NO and ROS production in LPS-stimulated J774.A1 macrophages, indicating a potential to mitigate oxidative stress associated with inflammation. researchgate.netnih.gov

Furthermore, derivatives of N-(benzenesulfonyl)acetamide have been designed as multi-target inhibitors, targeting key enzymes in the inflammatory pathway. Specifically, compounds 9a and 9b from one study showed potent inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes centrally involved in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov

| Compound | Assay | Model | Key Findings | Reference |

|---|---|---|---|---|

| LASSBio-1439 | TNF-α production | LPS-stimulated murine peritoneal macrophages | Showed an anti-TNF-α effect similar to thalidomide at a concentration of 100 μM. | mdpi.com |

| LASSBio-1454 | TNF-α production | LPS-stimulated murine peritoneal macrophages | Presented a significant inhibitory effect on TNF-α production. | mdpi.comresearchgate.net |

| Acetamide derivatives (general) | ROS and NO production | LPS-stimulated J774.A1 macrophages | Demonstrated the ability to scavenge ABTS radical and reduce ROS and NO production. | researchgate.netnih.gov |

| Compound 9a | COX-2 and 5-LOX inhibition | Enzyme inhibition assays | Displayed potent inhibitory activity with IC50 values of 0.011 μM for COX-2 and 0.046 μM for 5-LOX. | nih.gov |

| Compound 9b | COX-2 and 5-LOX inhibition | Enzyme inhibition assays | Showed favorable inhibitory activity with IC50 values of 0.023 μM for COX-2 and 0.31 μM for 5-LOX. | nih.gov |

| N-(2-hydroxy phenyl) acetamide (NA-2) | IL-1β and TNF-α production | Cultured splenocytes from arthritic rats | Significantly decreased the levels of IL-1β and TNF-α. | nih.gov |

Non-Human Models

The anti-inflammatory potential of these compounds has been further substantiated in non-human, in vivo models of inflammation. These studies provide a more complex biological context to evaluate the efficacy of these derivatives.

In a murine model of pulmonary inflammation, the tetrafluorophthalimide derivative LASSBio-1439, administered orally, demonstrated a notable anti-inflammatory profile. mdpi.com Its metabolite, LASSBio-1454, also exhibited pronounced anti-inflammatory effects in vivo, particularly in reducing neutrophil infiltration into lung tissue when compared to its non-fluorinated counterpart. mdpi.com

The in vivo efficacy of the dual COX-2/5-LOX inhibitor, compound 9a , was evaluated in a capsaicin-induced ear edema model in mice. The results indicated that this compound was effective in inhibiting the inflammatory response in this model. nih.gov Additionally, some N-phenyl-acetamide sulfonamide derivatives have shown significant anti-hypernociceptive activity in models of inflammatory pain, suggesting their potential to alleviate inflammation-related pain. nih.gov

Another related compound, N-(2-hydroxy phenyl) acetamide (NA-2), was investigated in an adjuvant-induced arthritis model in rats. Treatment with NA-2 led to a reduction in paw edema and an improvement in the histological signs of arthritis. Mechanistically, it was found to suppress the expression of Toll-like receptor 2 (TLR-2) and Toll-like receptor 4 (TLR-4) in splenocytes, which are key receptors in the innate immune response and inflammation. nih.gov

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| LASSBio-1439 | Murine model of pulmonary inflammation | Confirmed a significant anti-inflammatory profile when administered orally. | mdpi.com |

| LASSBio-1454 | Murine model of pulmonary inflammation | Presented pronounced anti-inflammatory activity and a higher inhibitory effect on neutrophil infiltration into the lung tissue compared to its non-fluorinated analogue. | mdpi.com |

| Compound 9a | Capsaicin-induced ear edema in mice | Demonstrated the ability to inhibit capsaicin-induced ear edema. | nih.gov |

| N-phenyl-acetamide sulfonamide derivatives (5b and 5c) | Inflammatory pain models | Presented important anti-hypernociceptive activity associated with inflammatory pain. | nih.gov |

| N-(2-hydroxy phenyl) acetamide (NA-2) | Adjuvant-induced arthritis in rats | Reduced paw edema, improved joint histology, and suppressed TLR-2 and TLR-4 mRNA expression. | nih.gov |

Exploration of Non Biological Applications

Corrosion Inhibition in Material Science

The primary non-biological application of interest for N-(4-(Phenylsulfonyl)phenyl)acetamide analogues is in the prevention of corrosion of metals, a process that causes significant economic losses across various industries. The effectiveness of these organic compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Adsorption Mechanism Studies on Metal Surfaces (e.g., Mild Steel)

The protective action of corrosion inhibitors like N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (PSPA) on mild steel surfaces in acidic solutions, such as 1M HCl, is initiated by the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can be understood through various isotherm models, with studies indicating that the Freundlich adsorption isotherm best describes the behavior of PSPA. The adsorption is influenced by the molecular structure of the inhibitor, which contains heteroatoms like nitrogen and oxygen, as well as aromatic rings. These features facilitate the sharing of electrons with the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of a coordinate covalent bond.

The deliberate inclusion of both piperidine (B6355638) and sulfonyl groups in the PSPA molecule is noteworthy. The nitrogen atoms within the piperidine ring can enhance the adhesion of the molecule to the metal surface. Simultaneously, the sulfonyl groups are known to increase the solubility and adsorption efficiency of the compound. This synergistic effect of different functional groups contributes to the creation of a stable and effective protective layer.

Electrochemical and Gravimetric Performance Evaluation

The performance of N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (PSPA) as a corrosion inhibitor has been rigorously evaluated using various techniques, including gravimetric (weight loss) measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS).

Gravimetric studies have shown that the corrosion rate of mild steel decreases significantly in the presence of PSPA, with the inhibition efficiency increasing with higher concentrations of the inhibitor. For instance, a high inhibitory efficiency of 96% has been achieved at a concentration of 30 ppm.

Electrochemical impedance spectroscopy (EIS) measurements further corroborate these findings. The diameter of the Nyquist plots, which represents the charge transfer resistance, increases with the addition of PSPA, indicating a greater hindrance to the corrosion process. An inhibition efficiency of 95.51% at 30 ppm has been reported using this method.

Potentiodynamic polarization studies reveal that PSPA acts as a mixed-type inhibitor with a predominant cathodic effect. This means it suppresses both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, with a more pronounced effect on the latter. The corrosion current density (Icorr) values decrease with increasing PSPA concentration, reaching an efficiency of 95.13% at 30 ppm.

The following interactive table summarizes the inhibition efficiency of PSPA at various concentrations as determined by different methods.

| Concentration (ppm) | Method | Inhibition Efficiency (%) | Surface Coverage (θ) |

| 5 | Weight Loss | 74 | 0.74 |

| 10 | Weight Loss | 81 | 0.81 |

| 15 | Weight Loss | 86 | 0.86 |

| 20 | Weight Loss | 90 | 0.90 |

| 25 | Weight Loss | 93 | 0.93 |

| 30 | Weight Loss | 96 | 0.96 |

| 30 | Potentiodynamic Polarization | 95.13 | - |

| 30 | Electrochemical Impedance Spectroscopy | 95.51 | - |

Role of Molecular Structure in Inhibitory Efficiency

The molecular structure of N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide and its derivatives is intrinsically linked to their effectiveness as corrosion inhibitors. The presence of multiple adsorption centers, such as heteroatoms (N, O, S) and π-electrons from the phenyl rings, allows for strong and stable adsorption onto the metal surface.